SGLT2/SGLT1 Selectivity: Tofogliflozin Demonstrates Highest Ratio Among Marketed SGLT2 Inhibitors
In head-to-head in vitro comparison against human SGLT2 and SGLT1 expressed in CHO cells, tofogliflozin exhibited the highest SGLT2 selectivity ratio (2,912-fold) among six clinically developed SGLT2 inhibitors [1]. The selectivity ratio was calculated as IC50 for SGLT1 divided by IC50 for SGLT2 under standardized sodium-dependent [14C]methyl-alpha-D-glucopyranoside uptake assay conditions [1]. This selectivity advantage is quantitatively distinct from structurally related comparators such as empagliflozin (2,680-fold) and dapagliflozin (1,242-fold) [1].
| Evidence Dimension | SGLT2 selectivity ratio (SGLT1 IC50 / SGLT2 IC50) |
|---|---|
| Target Compound Data | 2,912-fold selectivity |
| Comparator Or Baseline | Empagliflozin (2,680-fold), Dapagliflozin (1,242-fold), Luseogliflozin (1,770-fold), Canagliflozin (155-fold), Ipragliflozin (254-fold) |
| Quantified Difference | Tofogliflozin shows 1.09× higher selectivity than empagliflozin, 2.34× higher than dapagliflozin, and 11.5× higher than ipragliflozin |
| Conditions | Human SGLT2 and SGLT1 expressed in CHO cells; sodium-dependent [14C]methyl-alpha-D-glucopyranoside uptake assay; 45-minute incubation |
Why This Matters
Higher SGLT2/SGLT1 selectivity reduces the theoretical risk of SGLT1-mediated gastrointestinal adverse effects, a key differentiating factor for research applications investigating safety margins of SGLT2 inhibition.
- [1] Kurosaki E, Takasu T, Yokono M, et al. In vitro inhibitory concentration 50 values against human sodium glucose cotransporter 2 and sodium glucose cotransporter 1, and sodium glucose cotransporter 2 selectivity. J Diabetes Investig. 2014;5(Suppl 1):Table 2. doi:10.1111/jdi.12214 View Source
